叔丁基 5-溴-3-(四甲基-1,3,2-二氧硼杂环戊二烯-2-基)吲唑并-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

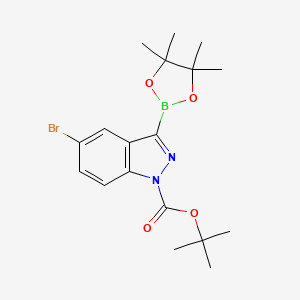

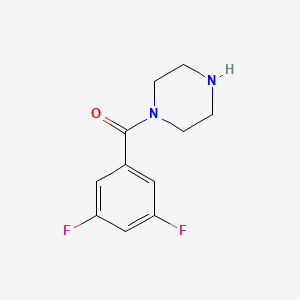

“tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate” is a chemical compound with the CAS Number: 2377607-49-1. It has a molecular weight of 423.11 . This compound is a significant intermediate of 1H-indazole derivatives .

Molecular Structure Analysis

The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI Code for the compound is 1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 .It is stored in a freezer . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.

科学研究应用

Drug Synthesis and Development

This compound is utilized as a key intermediate in the synthesis of various drugs. Its structure allows for the introduction of pharmacophores through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal in the development of new pharmaceuticals .

Agricultural Chemicals

In the agricultural sector, it serves as a precursor for the synthesis of pesticides and herbicides. The boronate ester group in the compound is reactive towards various biologically active heterocycles, which are essential for plant protection .

Material Science

The tert-butyl group in the compound provides steric hindrance, which is beneficial in material science for creating polymers with specific properties. These polymers can be used in coatings, adhesives, and other applications where durability is required .

Catalysis

This compound can act as a ligand for transition metal catalysts used in organic synthesis. The dioxaborolane moiety can coordinate with metals, facilitating various catalytic processes .

Bioconjugation

It is used in bioconjugation techniques for attaching biomolecules to various substrates. The boronate ester can react with cis-diols on sugars or other biomolecules, forming stable covalent bonds .

Diagnostic Agents

The compound’s derivatives are explored as diagnostic agents in medical imaging. By tagging the compound with radioactive isotopes or fluorescent groups, it can be used to visualize biological processes .

Photovoltaic Materials

In the field of renewable energy, derivatives of this compound are investigated for their potential use in photovoltaic materials. The indazole core can be modified to alter the electronic properties of the material .

Chemical Sensors

Lastly, the compound is used in the development of chemical sensors. The boronate ester moiety can interact with various analytes, causing a detectable change in the sensor’s properties .

作用机制

Target of Action

It is known that indazole derivatives, to which this compound belongs, have been reported to exhibit various biological activities .

Mode of Action

It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Indazole derivatives are known to exhibit various biological effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

属性

IUPAC Name |

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYBEWPKTLNGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BBrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2780351.png)

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2780353.png)

![2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2780357.png)

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2780362.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2780364.png)

![(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide](/img/structure/B2780371.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2780373.png)